Desmethyl Rivastigmine-d6 L-Tartrate
Description
Contextualization within Rivastigmine (B141) Metabolite Research Landscape
Rivastigmine is a cholinesterase inhibitor that undergoes extensive metabolism in the body. cymitquimica.com Its primary metabolic pathway involves esterase-mediated hydrolysis, leading to the formation of a major, pharmacologically inactive decarbamoylated metabolite known as NAP 226-90, or Desmethyl Rivastigmine. cymitquimica.com The study of Rivastigmine's pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—necessitates the simultaneous and accurate measurement of both the parent drug and this key metabolite in biological fluids, most commonly plasma. cymitquimica.comchemicalbook.com
Developing robust analytical methods is essential for this purpose. smolecule.com Early methods for quantifying Rivastigmine and its metabolite included gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with various detectors. lgcstandards.comfda.gov However, modern bioanalysis predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity, specificity, and speed. chemicalbook.com In this context, Desmethyl Rivastigmine-d6 L-Tartrate is not a therapeutic agent but a vital analytical tool, synthesized specifically to support these advanced quantitative studies.
Fundamental Role of Deuterated Analogs in Modern Bioanalytical Science
In modern bioanalytical science, particularly in quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. vivanls.comcaymanchem.com Deuterated analogs, such as this compound, are a prominent class of SIL-IS. lgcstandards.com
An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for analytical variability. The fundamental principle behind using a deuterated analog is that it is chemically and physically almost identical to the analyte (the substance being measured). caymanchem.com However, due to the replacement of six hydrogen atoms with their heavier stable isotope, deuterium (B1214612), it has a distinct, higher molecular weight. This mass difference allows a mass spectrometer to differentiate between the analyte and the internal standard. lgcstandards.com
Because the deuterated standard behaves nearly identically to the non-labeled analyte during every step of the analytical process—including sample extraction, chromatography, and ionization in the mass spectrometer's source—it can effectively compensate for:
Variability in Sample Recovery: Losses during sample preparation steps like liquid-liquid or solid-phase extraction are mirrored by the internal standard.
Matrix Effects: The presence of other components in a biological sample (e.g., salts, lipids, proteins in plasma) can either suppress or enhance the ionization of the analyte, leading to inaccurate readings. The SIL-IS experiences the same matrix effects, allowing for reliable correction. lgcstandards.com
Instrumental Fluctuations: Minor variations in instrument performance, such as injection volume or detector sensitivity, affect both the analyte and the standard, and their ratio remains constant.
By measuring the ratio of the analyte's response to the internal standard's response, researchers can achieve highly reliable quantification that is independent of these potential sources of error. lgcstandards.com
Historical and Current Trajectory of Analytical Standards in Drug Metabolism Studies
The methodologies for conducting drug metabolism studies have evolved significantly, driven by technological advancements and increasing regulatory expectations for data quality.
Historically, radiolabeling (using isotopes like Carbon-14 or Tritium) was a primary tool for tracking a drug and its metabolites through a biological system. While effective for identifying metabolic pathways, this approach has limitations and involves handling radioactive materials. In the realm of quantitative analysis using chromatography, the earliest internal standards were often structurally related compounds or analogs. vivanls.com These compounds were chosen to have similar chromatographic behavior but were not chemically identical. This could lead to differences in extraction recovery and, particularly with the advent of LC-MS, different ionization efficiencies, introducing potential bias into the results. vivanls.com
The current trajectory has moved decisively towards the use of stable isotope-labeled internal standards as the preferred choice for quantitative bioanalysis. vivanls.comcaymanchem.com The development of sophisticated mass spectrometers has made the detection and differentiation of SIL-IS routine and highly effective. This shift reflects a broader trend in the pharmaceutical industry towards "Quality by Design" (QbD) principles, where analytical methods are developed to be robust, reliable, and well-understood from the outset. Regulatory bodies now emphasize a lifecycle approach to analytical procedures, ensuring they remain fit-for-purpose as knowledge about a drug product grows. The use of a specific, validated SIL-IS like this compound is a cornerstone of this modern, rigorous approach to drug development.
Rationale for Deuterium Labeling in Pharmaceutical Research and Development
Deuterium labeling is a powerful and versatile strategy employed throughout pharmaceutical research and development, primarily for its utility in analytical chemistry and drug metabolism and pharmacokinetic (DMPK) studies.
The core rationale is to create a tracer that behaves identically to the parent molecule in biological systems but is analytically distinguishable. The key advantages and applications include:
Quantitative Bioanalysis: As detailed previously, the primary use is as an internal standard in LC-MS assays to ensure accurate quantification of drug and metabolite levels in biological matrices. This is indispensable for pharmacokinetic, bioequivalence, and toxicology studies.
Metabolite Identification: Administering a mixture of labeled and unlabeled drug can help in identifying novel metabolites. The resulting metabolites will appear as distinctive doublet peaks in the mass spectrum, simplifying their detection in a complex biological background.
Pharmacokinetic Studies: Stable isotopes can be used to conduct studies that would otherwise be difficult. For instance, they allow researchers to assess the pharmacokinetics of a drug under steady-state conditions (during chronic administration) by giving a single labeled dose and tracking it against the background of the unlabeled drug already in the system.
Enhanced Drug Properties: In a separate field known as "deuterated drugs," deuterium is strategically placed at sites of metabolic attack to slow down the drug's breakdown. This "kinetic isotope effect" can improve a drug's pharmacokinetic profile, for example, by extending its half-life.
For this compound, the rationale is squarely focused on its role as an analytical standard. The deuterium atoms are placed on non-exchangeable positions of the molecule, ensuring the label is stable and will not be lost during sample handling or analysis. caymanchem.com
Scope and Objectives for Advanced Research on this compound
The primary scope of research involving this compound is the development, validation, and application of high-performance bioanalytical methods. The overarching objective is to facilitate a deeper and more precise understanding of Rivastigmine's behavior in humans.
Key objectives for advanced research include:
Method Development and Validation: To develop and validate ultra-sensitive and highly specific LC-MS/MS methods for the simultaneous quantification of Rivastigmine and Desmethyl Rivastigmine in various biological matrices (e.g., plasma, cerebrospinal fluid). cymitquimica.comchemicalbook.com This involves optimizing chromatographic conditions, mass spectrometric parameters, and sample extraction procedures to meet stringent regulatory guidelines for accuracy, precision, and stability.
Clinical Pharmacokinetic Studies: To apply these validated methods in large-scale clinical trials to precisely characterize the pharmacokinetic profiles of Rivastigmine and its major metabolite across diverse patient populations.
Bioequivalence and Biosimilar Studies: To use the methods in studies designed to compare different formulations of Rivastigmine or to evaluate generic and biosimilar products, ensuring they perform equivalently to the originator product.
Metabolic Phenotyping: To investigate inter-individual variability in Rivastigmine metabolism. By accurately measuring metabolite-to-parent drug ratios, researchers can explore how factors like genetics, age, or co-administered drugs influence the metabolic pathway.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Synonyms | N,N-Dimethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate | |
| Molecular Formula | C₁₃D₆H₁₄N₂O₂ · C₄H₆O₆ | |
| Molecular Weight | 392.43 g/mol | |
| Exact Mass | 392.207 | |
| Isotopic Label | Deuterium (d6) | |
| Form | L-Tartrate Salt | |
| Unlabeled Compound | Desmethyl Rivastigmine |
Table 2: Comparison of Internal Standard (IS) Types in Quantitative Bioanalysis
| Feature | Structural Analog IS | Stable Isotope-Labeled (SIL) IS (e.g., Deuterated) |
| Chemical Identity | Different chemical structure from analyte. vivanls.com | Nearly identical chemical structure to analyte. caymanchem.com |
| Chromatography | May have a different retention time. vivanls.com | Typically co-elutes or has a very similar retention time to the analyte. |
| Mass Spectrometry | Different mass-to-charge (m/z) ratio. | Different m/z ratio due to heavier isotopes. |
| Ionization Efficiency | Can differ significantly from the analyte, potentially leading to bias. vivanls.com | Nearly identical ionization efficiency, providing superior correction for matrix effects. |
| Recovery | Extraction recovery may not perfectly match the analyte. vivanls.com | Closely mimics the extraction recovery of the analyte. caymanchem.com |
| Accuracy & Precision | Generally considered good, but can be compromised by differing physicochemical properties. | Considered the "gold standard" for providing the highest accuracy and precision. vivanls.comlgcstandards.com |
| Availability & Cost | Often more readily available and less expensive to synthesize. vivanls.com | Can be more expensive and time-consuming to synthesize. vivanls.com |
Properties
Molecular Formula |
C₁₇H₂₀D₆N₂O₈ |
|---|---|
Molecular Weight |
392.43 |
Synonyms |
N,N-Dimethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate; Dimethylcarbamic Acid m-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Desmethyl Rivastigmine D6 L Tartrate
Precursor Selection and Design for Deuterium (B1214612) Incorporation
The strategic selection of precursors is fundamental to the efficient synthesis of Desmethyl Rivastigmine-d6. The "d6" designation indicates the incorporation of six deuterium atoms, which are logically placed on the two methyl groups of the dimethylamino moiety to create a stable N,N-di(trideuteromethyl) group. This placement targets a site of potential metabolic activity without altering the core pharmacophore.
The synthesis design hinges on two key precursors:
A chiral backbone containing the ethylamine (B1201723) side chain with the correct stereochemistry.
A deuterated source to form the dimethylamino-d6 group.
A common synthetic pathway starts with 3'-hydroxyacetophenone (B363920). This starting material can be subjected to reductive amination to introduce the side chain. To achieve the desired (S)-stereochemistry, this process can either involve an asymmetric synthesis step or a resolution of the resulting racemic amine.
For deuterium incorporation, the most direct approach involves using dimethylamine-d6 or its salt, dimethylamine-d6 hydrochloride , during a reductive amination step. Alternatively, a stepwise N-methylation of a primary or secondary amine precursor using a deuterated methylating agent like iodomethane-d3 (CD₃I) can be employed. The choice of precursor is dictated by factors such as commercial availability, cost, and compatibility with the planned synthetic route. The high isotopic enrichment of the deuterated precursor is paramount for achieving high isotopic purity in the final product. nih.gov
Table 1: Key Precursors for Desmethyl Rivastigmine-d6 Synthesis
| Precursor Type | Chemical Name | Role in Synthesis |
|---|---|---|
| Starting Material | 3'-Hydroxyacetophenone | Provides the core phenyl ring and a ketone for side-chain construction. |
| Chiral Intermediate | (S)-1-(3-Hydroxyphenyl)ethanamine | Establishes the required stereocenter for the final compound. |
| Deuterium Source | Dimethylamine-d6 Hydrochloride | Introduces the dimethylamino-d6 group via reductive amination. |
| Deuterium Source | Iodomethane-d3 (CD₃I) | Used for stepwise N-methylation to form the dimethylamino-d6 group. |
| Carbamoylating Agent | Ethyl isocyanate or Ethylcarbamoyl chloride | Forms the N-ethylcarbamate moiety on the phenolic hydroxyl group. |
Chemical Synthesis Routes for Desmethyl Rivastigmine (B141) Core Structure
The synthesis of the Desmethyl Rivastigmine core, [3-[(1S)-1-(dimethylamino-d6)ethyl]phenyl] N-ethylcarbamate, can be approached through several established routes, which are adapted to incorporate the deuterium label. A representative synthetic scheme is outlined below.
A widely adopted strategy begins with 3'-hydroxyacetophenone. researchgate.net
Formation of the Chiral Amine: The ketone is converted to a racemic amine, 1-(3-hydroxyphenyl)ethanamine, via reductive amination. The crucial (S)-stereocenter is typically established through diastereomeric resolution of this racemate using a chiral acid, such as L-(+)-tartaric acid, which is particularly fitting given the final salt form.
Introduction of the Dimethylamino-d6 Group: The resolved chiral primary amine, (S)-1-(3-hydroxyphenyl)ethanamine, is then N-methylated. A common method is the Eschweiler-Clarke reaction, modified to use deuterated reagents. The reaction with formaldehyde-d2 (CD₂O) and formic acid-d2 (DCOOD) can introduce the N,N-di(trideuteromethyl) group. A more direct route involves the reductive amination of the primary amine with two equivalents of a deuterated methyl source.
Carbamoylation: The final step in forming the core structure is the carbamoylation of the phenolic hydroxyl group. The intermediate, (S)-3-[1-(dimethylamino-d6)ethyl]phenol, is reacted with an N-ethylcarbamoylating agent, such as ethyl isocyanate or ethyl(methyl)carbamoyl chloride, in the presence of a base to yield the final carbamate (B1207046) structure. researchgate.netnih.gov
An alternative route involves introducing the dimethylamino-d6 group earlier in the synthesis. For example, 3'-hydroxyacetophenone could undergo reductive amination with dimethylamine-d6 and a reducing agent like sodium cyanoborohydride to form racemic 3-[1-(dimethylamino-d6)ethyl]phenol, which would then be resolved to isolate the desired (S)-enantiomer before the final carbamoylation step.
Deuterium Exchange and Direct Deuteration Techniques for Specific Labeling
While the use of deuterated precursors is the most common strategy for labeling Desmethyl Rivastigmine, other techniques for deuterium incorporation are available in synthetic chemistry, selected based on the desired labeling pattern and substrate compatibility.
Catalytic Transfer Hydrodeuteration Approaches
Catalytic transfer hydrodeuteration has emerged as a powerful technique for the selective incorporation of deuterium without the need for high-pressure D₂ gas. nih.govbohrium.com These methods typically employ a transition-metal catalyst (e.g., based on copper, iridium, or rhodium) and a readily available deuterium donor. researchgate.netproquest.com
Common deuterium sources for transfer hydrodeuteration include:
Deuterated alcohols, such as isopropanol-d₈.
Deuterated silanes.
Deuterium oxide (D₂O).
In the context of Desmethyl Rivastigmine-d6 synthesis, a transfer hydrodeuteration approach could theoretically be applied in a reductive amination step, where an imine intermediate is reduced using a catalyst and a deuterium source to form the C-D or N-D bonds. However, for labeling the N-methyl groups, the most straightforward method remains the use of deuterated building blocks like dimethylamine-d6. Catalytic transfer hydrodeuteration is more commonly applied to the deuteration of alkenes, alkynes, and other unsaturated systems. nih.gov
Optimization of Reaction Conditions for Isotopic Purity and Yield
Achieving high isotopic purity and chemical yield requires careful optimization of reaction conditions. The goal is to maximize the incorporation of deuterium at the target sites while minimizing isotopic scrambling (deuterium incorporation at non-target sites) and side reactions. juniperpublishers.com
Table 2: Parameters for Optimization
| Parameter | Objective and Considerations |
|---|---|
| Deuterium Source Purity | Use sources with high isotopic enrichment (e.g., >98% D) to ensure high incorporation in the final product. nih.gov |
| Solvent | Aprotic solvents are generally preferred to prevent unwanted H/D exchange with the solvent. If a protic solvent is necessary, its deuterated version (e.g., Methanol-d4) should be used. |
| Temperature | Higher temperatures can sometimes facilitate H/D exchange, leading to reduced isotopic purity. The lowest effective temperature should be used. google.com |
| Catalyst | The choice and loading of the catalyst (e.g., for hydrogenation or transfer deuteration) must be optimized to ensure high conversion without promoting side reactions or isotopic scrambling. nih.gov |
| Reaction Time | Sufficient time is needed for reaction completion, but prolonged reaction times can increase the risk of side reactions and degradation, lowering the overall yield. |
| Work-up and Purification | Aqueous work-up procedures should use D₂O instead of H₂O if back-exchange is a risk for any labile protons. Purification methods like chromatography must effectively separate the desired product from non-deuterated or partially deuterated impurities. |
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for monitoring the reaction, quantifying the chemical yield, and, most importantly, determining the level and position of deuterium incorporation.
Salt Formation Procedures: The Role of L-Tartrate in Compound Stabilization and Purification
The final step in the synthesis is the formation of the L-tartrate salt. The freebase form of Desmethyl Rivastigmine-d6 is a basic amine, which may be an oil or an amorphous solid that is difficult to handle and may have limited stability. Salt formation is a standard pharmaceutical practice to convert such compounds into stable, crystalline solids with improved physicochemical properties. researchgate.netnih.gov
L-tartaric acid is an ideal choice for several reasons:
Crystallinity: It readily forms crystalline salts with basic compounds, which facilitates purification by crystallization and improves the handling and stability of the final product. acs.org
Solubility: The tartrate salt often possesses favorable aqueous solubility compared to the freebase, which is a critical attribute for pharmaceutical compounds. nih.gov
Chirality: L-tartaric acid is a chiral, enantiopure dicarboxylic acid. When reacted with the enantiopure (S)-Desmethyl Rivastigmine-d6, it forms a specific diastereomeric salt. This interaction can enhance the stability of the crystal lattice through well-defined hydrogen bonding networks between the tartrate's carboxyl and hydroxyl groups and the amine's nitrogen atoms. acs.org
The procedure typically involves dissolving the purified freebase of Desmethyl Rivastigmine-d6 in a suitable solvent (e.g., ethanol) and adding a solution of L-tartaric acid in the same or a miscible solvent. The salt then precipitates or crystallizes upon cooling or addition of an anti-solvent. The resulting solid can be isolated by filtration, washed, and dried to yield Desmethyl Rivastigmine-d6 L-Tartrate as a stable, crystalline powder.
Scalability Considerations for Research-Grade and Reference Material Production
The production of this compound can be approached at two distinct scales: smaller, research-grade batches (typically in the milligram-to-gram range) and larger, reference-material-grade quantities (gram-to-kilogram scale). The objectives and methodologies differ significantly between these two scales.
Research-Grade Production
For research purposes, the primary goal is to obtain a chemically and isotopically pure compound for initial assay development and validation. The synthetic route can be more complex and may prioritize purity over yield.
Synthetic Flexibility: A longer, more linear synthesis is often acceptable. Purification of intermediates is commonly achieved using column chromatography, which is highly effective at removing impurities but difficult to scale.
Reagent Cost: The cost of highly enriched deuterated starting materials, such as deuterated methyl iodide (CD₃I) or deuterated ethylamine, is a major factor. At a small scale, the total cost remains manageable, allowing for their use despite high per-gram pricing.
Purity and Characterization: The emphasis is on achieving high isotopic enrichment and chemical purity. Extensive analytical characterization (NMR, MS) is performed on the final product to confirm its identity and purity.
Reference Material Production
The synthesis of a certified reference material (CRM) requires a scalable, robust, and reproducible process that can consistently deliver a product of exceptionally high and well-documented purity.
Route Optimization: The synthetic route must be optimized for efficiency and cost-effectiveness. This involves selecting reactions that are known to be scalable and minimizing the number of steps where possible. For instance, asymmetric hydrogenation using highly efficient catalysts may be favored over classical resolution to improve throughput and yield on an industrial scale. researchgate.net
Purification Strategy: Column chromatography is generally avoided for large-scale production due to cost and solvent waste. Instead, the process is designed to yield intermediates and a final product that can be purified through crystallization. newdrugapprovals.orgresearchgate.net The formation of the L-tartrate salt is a critical final step that serves as an effective method of purification. google.com
Process Control and Cost: Strict control over reaction parameters is essential to ensure batch-to-batch consistency. The economic viability of the synthesis is paramount, necessitating strategies to maximize yield and reduce the consumption of expensive deuterated reagents. This may involve developing more efficient methods for introducing the deuterium labels late in the synthetic sequence.
| Consideration | Research-Grade Production (mg-g) | Reference Material Production (g-kg) |
|---|---|---|
| Primary Goal | High purity for initial studies | High, documented purity; batch consistency; cost-effectiveness |
| Typical Yield | Lower priority compared to purity | High priority, optimized for economic viability |
| Purification Method | Column chromatography, HPLC | Crystallization, salt formation, distillation |
| Key Challenge | Cost and availability of deuterated reagents | Process robustness, scalability of reactions, minimizing costs |
| Route Strategy | Flexible, multi-step, linear synthesis | Convergent, optimized for efficiency and minimal steps researchgate.net |
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Enrichment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of Desmethyl Rivastigmine-d6 L-Tartrate. It provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition and, therefore, the molecular formula. For this compound, the expected molecular formula is C₁₃D₆H₁₄N₂O₂ • C₄H₆O₆. lgcstandards.com
The primary role of HRMS in this context is twofold:
Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to within 5 ppm), HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. This confirms the base structure of the molecule.
Isotopic Enrichment Analysis: The presence of six deuterium (B1214612) atoms results in a significant mass increase compared to the non-deuterated analogue. HRMS precisely measures this mass difference, confirming the "d6" isotopic labeling. The high resolving power of the instrument also allows for the analysis of the isotopic pattern, which can provide an initial assessment of the degree of deuteration.
The data below illustrates the expected HRMS findings for the compound.
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula | The elemental composition of the tartrate salt. | C₁₃D₆H₁₄N₂O₂ • C₄H₆O₆ lgcstandards.com |
| Theoretical Molecular Weight | The calculated molecular weight based on the molecular formula. | 392.434 g/mol lgcstandards.com |
| Observed Mass (M+H)⁺ | The experimentally determined mass-to-charge ratio of the protonated free base in positive ion mode. | ~249.21 m/z |
| Mass Accuracy | The deviation of the measured mass from the theoretical mass. | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Deuterium Localization [¹H, ¹³C, ²H NMR]
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. For isotopically labeled compounds like this compound, a combination of ¹H, ¹³C, and ²H NMR experiments provides unambiguous confirmation of the molecular structure and the precise location of the deuterium labels. nih.gov
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons directly bonded to deuterium atoms (CD₃) exhibit characteristic changes: their resonance signals appear as multiplets due to one-bond C-D coupling, and their signal intensity is significantly reduced compared to analogous CH₃ carbons.
²H NMR (Deuterium NMR): This is the most direct method for observing the deuterium label. A ²H NMR spectrum of this compound is expected to show a single, sharp resonance signal, confirming that all six deuterium atoms are located in a chemically equivalent environment, specifically on the two methyl groups of the dimethylamino moiety.
The quantitative assessment of isotopic purity is critical for a deuterated standard. This is typically achieved using ¹H NMR spectroscopy. By comparing the integral of any residual proton signal at the site of deuteration against the integral of a non-deuterated proton signal elsewhere in the molecule (or a certified internal standard), the percentage of deuterium incorporation can be calculated. Isotopic purities for such standards are generally required to be above 98%.
The deuterium atoms in this compound are attached to a carbon atom. The carbon-deuterium (C-D) bond is highly stable under typical analytical and physiological conditions. Therefore, the deuterium labels are considered non-exchangeable, ensuring the mass difference is maintained when used as an internal standard in biological matrices. lgcstandards.com
Chromatographic Methodologies for Purity Determination and Impurity Profiling
Chromatographic techniques are essential for determining the chemical purity of the this compound bulk material and for developing quantitative analytical methods. nih.gov These methods separate the main compound from any process-related impurities, degradation products, or isomers.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the most common method for purity assessment of Rivastigmine (B141) and its related compounds. nih.gov A reversed-phase C18 column is typically employed for separation. nih.gov The method's parameters are optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. nih.gov The UV detection wavelength is selected based on the chromophore of the molecule; for the Rivastigmine structure, significant absorption occurs at lower wavelengths. nih.govnih.gov A wavelength of 214 nm is often selected as a balance between signal intensity and background noise. nih.gov
The table below outlines a typical set of HPLC conditions for the analysis of Rivastigmine-related compounds.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.gov |
| Mobile Phase | Mixture of an acidic aqueous buffer (e.g., phosphate) and acetonitrile (B52724). | nih.gov |
| Flow Rate | 1.3 - 1.5 mL/min | nih.govnih.gov |
| Column Temperature | 50°C | nih.govnih.gov |
| Detection Wavelength | 214 nm | nih.gov |
| Injection Volume | 50 µL | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particle sizes, operating at higher pressures than conventional HPLC. This technology provides a significant increase in resolution, peak capacity, and speed of analysis. For a pharmaceutical standard like this compound, UPLC is particularly advantageous for impurity profiling. Its enhanced resolving power allows for the separation of closely eluting impurities that might co-elute and remain undetected by standard HPLC methods, thus providing a more accurate assessment of the compound's purity.
Due to its high molecular weight and salt form, this compound is a non-volatile compound and is not suitable for direct analysis by Gas Chromatography (GC). However, GC, often with a flame ionization detector (FID) or mass spectrometer (MS), plays a crucial role in pharmaceutical analysis for the detection and quantification of residual volatile components. Its application in the context of this compound would be to test for residual solvents (e.g., acetone, ethanol, methylene (B1212753) chloride) that may have been used during the synthesis and purification process and must be controlled within strict limits.
Chiral Purity Assessment and Enantiomeric Excess Determination
The biological activity of chiral molecules is often stereospecific. Desmethyl Rivastigmine-d6, like its parent compound, possesses a chiral center at the carbon atom of the ethylamino group attached to the phenyl ring. Therefore, verifying its chiral purity and quantifying the enantiomeric excess (% ee) is critical. The desired (S)-enantiomer must be distinguished from its (R)-enantiomer counterpart. Techniques for the enantioselective separation of rivastigmine and its analogues have been established, which are directly applicable to this compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this assessment. The CSP creates a chiral environment, leading to differential interactions with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.
Another powerful technique is Capillary Electrophoresis (CE), particularly cyclodextrin-modified capillary zone electrophoresis (CZE). researchgate.net In this method, cyclodextrins are added to the background electrolyte as chiral selectors. The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities under the applied electric field, enabling their separation. researchgate.net The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.
Table 1: Illustrative Method for Chiral Purity Analysis of Rivastigmine Analogues by CE
| Parameter | Condition |
|---|---|
| Technique | Cyclodextrin-modified Capillary Zone Electrophoresis (CZE) researchgate.net |
| Capillary | Fused Silica |
| Chiral Selector | Beta-cyclodextrin derivative |
| Background Electrolyte | Phosphate (B84403) or borate (B1201080) buffer with chiral selector |
| Voltage | 15-25 kV |
| Detection | UV Absorbance (e.g., 214 nm) |
| Purpose | Separation and quantification of (S) and (R) enantiomers researchgate.net |
Spectroscopic Techniques for Functional Group Analysis (e.g., Fourier-Transform Infrared Spectroscopy (FTIR))
Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule, thereby confirming its chemical structure. An FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at various wavelengths corresponding to the vibrations of specific chemical bonds. For this compound, the spectrum would be a composite of the vibrations from the desmethyl rivastigmine-d6 cation and the L-tartrate anion.
The analysis involves comparing the obtained spectrum with the expected absorption bands based on the known structure. Key differences between the spectrum of rivastigmine and Desmethyl Rivastigmine-d6 would be noted. Specifically, the replacement of the N-methyl group on the carbamate (B1207046) in rivastigmine with a hydrogen atom in the desmethyl analogue introduces a secondary amine functionality (R-NH-R'), which exhibits a characteristic N-H stretching vibration. The spectrum for the L-tartrate salt will also show prominent peaks from the carboxylate and hydroxyl groups. The spectroscopic data for rivastigmine tartrate serves as a useful comparison for identifying these characteristic peaks. researchgate.net
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|
| O-H Stretch | 3500 - 3200 (Broad) | From hydroxyl groups of L-tartrate and potential absorbed water. |
| N-H Stretch | 3400 - 3300 | From the secondary carbamate (N-H). A key differentiator from rivastigmine. |
| Aromatic C-H Stretch | 3100 - 3000 | From the phenyl ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | From ethyl and methyl groups. |
| C-D Stretch | ~2200 - 2100 | From the deuterated methyl groups (-CD₃). |
| C=O Stretch (Carbamate) | 1730 - 1700 | Characteristic strong absorption for the carbamate carbonyl group. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | From the tartaric acid moiety. |
| Aromatic C=C Bending | 1600 - 1475 | Skeletal vibrations of the phenyl ring. |
| C-O Stretch | 1250 - 1050 | From the carbamate (Ar-O-C) and tartrate (C-O) bonds. |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a quantitative technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. This analysis provides a fundamental check of a compound's purity and confirms that its empirical formula aligns with its proposed stoichiometric formula. For this compound, this validation is crucial to confirm the identity of the salt form and the absence of significant impurities. researchgate.net
The process involves combusting a small, precisely weighed sample of the substance in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. The experimental percentages are then compared against the theoretical values calculated from the molecular formula. The molecular formula for this compound is C₁₇H₂₀D₆N₂O₈.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Total Mass in Molecule (amu) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 204.187 | 50.28 |
| Hydrogen | H | 1.008 | 20.160 | 4.96 |
| Deuterium | D | 2.014 | 12.084 | 2.98 |
| Nitrogen | N | 14.007 | 28.014 | 6.90 |
| Oxygen | O | 15.999 | 127.992 | 31.52 |
| Total Molecular Weight | | | 406.437 | 100.00 |
A close agreement between the experimental results and these theoretical values provides strong evidence for the compound's stoichiometric integrity.
Chromatographic and Spectrometric Methodologies for Quantification in Biological Matrices Preclinical Focus
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
The development of a robust LC-MS/MS method is a multi-step process involving the fine-tuning of both the mass spectrometer and the liquid chromatograph to achieve optimal detection and separation of the analyte from complex biological matrices.
The cornerstone of quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM), which provides two stages of mass filtering for exceptional specificity. For the analysis of Desmethyl Rivastigmine (B141) (also known as NAP 226-90) and its deuterated internal standard, mass spectrometric parameters are meticulously optimized.
Positive ion mode is consistently favored for these compounds, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being effective sources. nih.govmagtechjournal.com ESI is often employed for its high efficiency in ionizing polar compounds in liquid solutions. magtechjournal.comvu.nl
In MRM, a specific precursor ion (Q1) is selected and fragmented in the collision cell to produce a characteristic product ion (Q3) for monitoring. For Desmethyl Rivastigmine (NAP 226-90), a common transition is the protonated molecule [M+H]⁺ at m/z 223.2, fragmenting to a stable product ion. For its deuterated counterpart, Desmethyl Rivastigmine-d6, the precursor ion mass would be shifted by 6 Daltons to m/z 229.2, reflecting the six deuterium (B1214612) atoms. The product ion may or may not shift depending on which part of the molecule is fragmented. The selection of a non-deuterated internal standard like antipyrine (B355649) has also been reported in preclinical studies for the quantification of the parent drug, Rivastigmine. magtechjournal.com
Table 1: Representative MRM Transitions for Rivastigmine Analytes in Preclinical Studies
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Source | Reference |
|---|---|---|---|---|
| Rivastigmine | 251.3 | 206.0 | ESI+ | magtechjournal.com |
| Desmethyl Rivastigmine (NAP 226-90) | 223.2 | Varies | ESI+/APCI+ | nih.gov |
| Rivastigmine-d6 (IS) | 257.2 | Varies | ESI+/APCI+ | upf.eduupf.edu |
| Desmethyl Rivastigmine-d6 (IS) | 229.2 (inferred) | Varies | ESI+/APCI+ |
The MRM transitions for deuterated compounds are inferred based on the established transitions of their non-deuterated analogues, a standard practice in bioanalytical method development.
Effective chromatographic separation is crucial to resolve the analyte and its internal standard from endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification. Reversed-phase liquid chromatography (RPLC) is the most common approach.
C18 columns are frequently utilized, offering excellent retention and separation for compounds of intermediate polarity like Rivastigmine and its metabolites. magtechjournal.comakjournals.com For instance, an Agilent C18 column (4.6 mm × 100 mm, 3.5 μm) has been successfully used in preclinical rat studies. magtechjournal.com The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing a modifier like formic acid to improve peak shape and ionization efficiency. akjournals.com Both isocratic and gradient elution methods have been developed, with gradient methods offering better resolution for complex samples, while isocratic methods provide faster run times. magtechjournal.comnih.gov
Table 2: Examples of Chromatographic Conditions for Rivastigmine Metabolite Analysis
| Column | Mobile Phase | Flow Rate | Run Time | Application | Reference |
|---|---|---|---|---|---|
| Agilent C18 (4.6 x 100 mm, 3.5 µm) | Water-Methanol (20:80, v/v) | 0.3 mL/min | Not Specified | Rat Plasma & Tissues | magtechjournal.com |
| Purospher Star RP-18 (3 µm) | Not Specified | Not Specified | Not Specified | Human Plasma | nih.gov |
| Silica (250 x 4.6 mm, 5 µm) | Acetonitrile-50 mM NaH₂PO₄ (17:83, v/v), pH 3.1 | 1.3 mL/min | 6 min | Human Plasma | nih.gov |
Advanced Sample Preparation Techniques for Complex Biological Matrices (e.g., Plasma, Tissue Homogenates, Cellular Extracts from Animal Models)
The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample for analysis. The choice of technique depends on the matrix, required sensitivity, and sample throughput. While specific methods for quantifying Desmethyl Rivastigmine-d6 L-Tartrate in cellular extracts are not extensively detailed in the reviewed literature, the techniques used for plasma and tissue homogenates are directly applicable and represent standard preclinical practice. vu.nl
LLE is a classic and widely used method for sample cleanup. It separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. In preclinical studies of Rivastigmine and its metabolites, ethyl acetate (B1210297) has been used to extract the compounds from rat plasma and brain homogenates, achieving high recoveries of 93% and 95%, respectively. vu.nl Another LLE method employed 1-butanol/n-hexane to achieve a recovery of 90.8% for Rivastigmine from plasma. nih.gov LLE with methyl-tert-butyl ether has also been reported. nih.gov
PPT is the simplest and fastest sample preparation technique. It involves adding a large volume of an organic solvent, such as acetonitrile, to the biological sample (e.g., plasma) to denature and precipitate proteins. vu.nl After centrifugation, the supernatant containing the analyte is collected for analysis. While rapid, PPT is generally less clean than SPE or LLE and can be more susceptible to matrix effects. akjournals.com One protocol for rat plasma involved the addition of acetonitrile containing the internal standard directly to the plasma sample. akjournals.com
Table 3: Summary of Sample Preparation Techniques and Recoveries
| Technique | Matrix | Extraction Solvent/Cartridge | Mean Recovery (%) | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction | Rat Plasma & Brain Homogenates | Ethyl Acetate | 93-95 | vu.nl |
| Liquid-Liquid Extraction | Human Plasma | 1-butanol/n-hexane (2:98, v/v) | 90.8 | nih.gov |
| Solid-Phase Extraction | Human Plasma | Not Specified | 86.3 | researchgate.net |
Comprehensive Method Validation Parameters for Quantitative Bioanalysis
The validation of bioanalytical methods is fundamental to ensuring the reliability and quality of data generated in preclinical studies. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this purpose. fda.govbioanalysisforum.jpbioanalysis-zone.com For a compound like this compound, which serves as a deuterated internal standard (IS), method validation ensures it can effectively and accurately aid in the quantification of the target analyte, typically Rivastigmine and its primary metabolite, Desmethyl Rivastigmine (NAP 226-90). nih.govkcasbio.comaptochem.com The validation process characterizes the method's performance through a series of specific parameters. ijpsjournal.comkarger.com
Specificity and Selectivity, including Matrix Effects
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. pharmacompass.com For the bioanalysis of Rivastigmine and its metabolite using Desmethyl Rivastigmine-d6 as an IS, the method must demonstrate no significant interference at the retention time of the analyte and the IS from endogenous components of the biological matrix (e.g., plasma, brain tissue), metabolites, or concomitant medications. fda.gov This is typically assessed by analyzing multiple independent sources of the blank biological matrix.
Selectivity is closely related and confirms that the method can produce a response for the analyte and IS that is free from interfering components. pharmacompass.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is commonly employed for this type of analysis, selectivity is achieved through a combination of chromatographic separation and the use of specific mass transitions (multiple reaction monitoring - MRM). magtechjournal.comnih.gov
A significant challenge in LC-MS/MS bioanalysis is the matrix effect , which refers to the alteration of ionization efficiency (suppression or enhancement) by co-eluting compounds from the matrix. tandfonline.comnebiolab.comchromatographyonline.com This can compromise the accuracy and reproducibility of the method. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as Desmethyl Rivastigmine-d6, is the most effective strategy to compensate for matrix effects. kcasbio.comclearsynth.com Because the SIL-IS has nearly identical physicochemical properties and chromatographic behavior to the analyte, it experiences the same degree of matrix effect, allowing for accurate normalization of the analyte's signal. aptochem.com
Quantitative assessment of the matrix effect is typically performed by comparing the response of the analyte in post-extraction spiked blank matrix samples to the response in a neat solution. tandfonline.com The variability in response across different lots of matrix should be minimal.
Linearity and Calibration Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response over a specific range. ajpsonline.com A calibration curve is generated by analyzing a series of standards of known concentrations prepared in the same biological matrix as the study samples. ijpsjournal.com The curve typically includes a blank sample (matrix processed without IS), a zero sample (matrix processed with IS), and at least six to eight non-zero concentration levels. ijpsjournal.com
For the analysis of Rivastigmine and its metabolite, the calibration range must encompass the expected concentrations in preclinical study samples. akjournals.com The relationship between concentration and response is typically evaluated using a weighted linear regression model. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the goodness of fit, with a value of 0.99 or greater generally being required. rsc.org
The table below shows representative data for a calibration curve for Rivastigmine analysis in rat plasma.
| Nominal Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Accuracy (% of Nominal) | Acceptance Criteria |
|---|---|---|---|
| 0.20 (LLOQ) | 0.19 | 95.0% | 80-120% |
| 0.50 | 0.52 | 104.0% | 85-115% |
| 2.00 | 2.08 | 104.0% | 85-115% |
| 5.00 | 4.91 | 98.2% | 85-115% |
| 10.0 | 9.75 | 97.5% | 85-115% |
| 20.0 | 20.5 | 102.5% | 85-115% |
| 25.0 | 24.1 | 96.4% | 85-115% |
| 30.0 (ULOQ) | 28.9 | 96.3% | 85-115% |
This table is illustrative, based on typical validation data for Rivastigmine bioanalysis. nih.gov
Accuracy and Precision (Intra-day and Inter-day)
Accuracy refers to the closeness of the mean concentration determined by the method to the true nominal value. au.dk Precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. europa.eu Both are evaluated at multiple concentration levels, typically using quality control (QC) samples at low, medium, and high concentrations, as well as at the lower limit of quantitation (LLOQ). karger.com
Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates (typically at least five) of each QC level in a single analytical run. rsc.orgwisdomlib.org
Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on at least three different days. europa.euwisdomlib.org
According to regulatory guidelines, the mean accuracy should be within ±15% of the nominal values for QC samples, and within ±20% for the LLOQ. ajpsonline.comeuropa.eu The precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples and 20% for the LLOQ. karger.comau.dk
The table below presents typical acceptance criteria and results for accuracy and precision validation.
| QC Level | Nominal Conc. (ng/mL) | Parameter | Intra-day (n=5) | Inter-day (n=15) | Acceptance Criteria |
|---|---|---|---|---|---|
| LLOQ | 0.5 | Accuracy (%) | 105.2% | 103.8% | 80-120% |
| Precision (%CV) | 8.5% | 11.2% | ≤20% | ||
| Low QC | 1.5 | Accuracy (%) | 98.7% | 101.5% | 85-115% |
| Precision (%CV) | 6.1% | 7.9% | ≤15% | ||
| Mid QC | 12.0 | Accuracy (%) | 102.4% | 100.9% | 85-115% |
| Precision (%CV) | 4.3% | 5.5% | ≤15% | ||
| High QC | 24.0 | Accuracy (%) | 97.6% | 98.2% | 85-115% |
| Precision (%CV) | 3.8% | 4.9% | ≤15% |
This table is illustrative, based on typical validation data for Rivastigmine and its metabolite. nih.govnih.gov
Sensitivity (Limit of Detection (LOD) and Limit of Quantification (LOQ))
Sensitivity of a bioanalytical method is described by its detection and quantification limits.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise of the system, but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.denih.gov It is often estimated as the concentration that produces a signal-to-noise ratio of 3:1. loesungsfabrik.de
Limit of Quantification (LOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. certara.comblogspot.com This is a critical parameter for pharmacokinetic studies. The analyte response at the LOQ should be at least five times the response of a blank sample. ijpsjournal.com The LOQ must also meet the acceptance criteria for accuracy (within ±20% of nominal) and precision (≤20% CV). karger.comcertara.com
For Rivastigmine and its metabolite NAP 226-90, sensitive methods have been developed with LOQs in the sub-ng/mL to low ng/mL range, which is necessary for characterizing their concentrations in preclinical models. magtechjournal.comakjournals.comnih.gov
| Analyte | Matrix | Reported LOQ | Reference |
|---|---|---|---|
| Rivastigmine | Rat Plasma | 0.1 ng/mL | magtechjournal.com |
| Rivastigmine | Rat Brain | 2.5 pmol/g | nih.gov |
| NAP 226-90 | Rat Plasma | 0.5 ng/mL | akjournals.com |
| NAP 226-90 | Rat Brain | 5.0 pmol/g | nih.gov |
| Rivastigmine | Human Plasma | 0.2 ng/mL | nih.gov |
Recovery and Process Efficiency
Recovery refers to the extraction efficiency of the analytical method, which measures the percentage of analyte recovered from the biological matrix during the sample preparation process. fda.govnih.gov It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample (which represents 100% recovery). fda.gov
Recovery does not need to be 100%, but it should be consistent, precise, and reproducible across the concentration range. au.dkijpsjournal.com Inconsistent recovery can be a source of variability and inaccuracy. The use of a co-eluting SIL-IS like Desmethyl Rivastigmine-d6 is crucial as it tracks the analyte through the extraction process and compensates for any variability or losses, thereby improving the accuracy of the quantification. aptochem.com Studies on Rivastigmine have reported extraction efficiencies of over 60% and as high as 93-95% depending on the method. magtechjournal.comnih.gov
Process efficiency is a broader term that accounts for the combined effects of extraction recovery and matrix effects. nih.gov Consistent process efficiency, ensured by a robust method and the use of a suitable IS, is vital for reliable bioanalysis.
Application in Preclinical Pharmacokinetic Studies utilizing Animal Models
In preclinical drug development, pharmacokinetic (PK) studies are essential to characterize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govcompbio.com These studies are conducted in various animal models, such as mice, rats, dogs, and monkeys, to provide data that informs human dose predictions. umich.edu
This compound plays a critical role as an internal standard in the LC-MS/MS methods used for these preclinical PK studies. nih.govresearchgate.net Its function is to enable the precise and accurate quantification of the parent drug, Rivastigmine, and its major, active metabolite, Desmethyl Rivastigmine (NAP 226-90), in biological matrices collected from the animal models. nih.govnih.govdrugbank.com Rivastigmine is known to be extensively metabolized, primarily through cholinesterase-mediated hydrolysis to NAP 226-90, making the simultaneous measurement of both parent and metabolite crucial for a complete PK profile. drugbank.comnih.gov
By administering Rivastigmine to animal models like rats, researchers can collect biological samples (e.g., blood, plasma, brain tissue) at various time points. magtechjournal.comnih.gov The concentrations of Rivastigmine and NAP 226-90 in these samples are then determined using the validated bioanalytical method. The use of Desmethyl Rivastigmine-d6 as the internal standard ensures that any variability during sample processing or analysis is corrected for, leading to reliable concentration-time data. clearsynth.com This data is then used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. These parameters help scientists understand how the drug behaves in the body, including its ability to reach target tissues like the brain. nih.govnih.gov
The table below illustrates a hypothetical set of mean plasma concentrations for Rivastigmine and its metabolite NAP 226-90 following oral administration in a rat model, data which would be generated using a method reliant on an internal standard like Desmethyl Rivastigmine-d6.
| Time Post-Dose (hours) | Mean Rivastigmine Conc. (ng/mL) | Mean NAP 226-90 Conc. (ng/mL) |
|---|---|---|
| 0.25 | 15.8 | 5.2 |
| 0.50 | 28.4 | 12.6 |
| 1.0 | 19.1 | 25.3 |
| 2.0 | 8.5 | 34.1 |
| 4.0 | 2.1 | 21.7 |
| 8.0 | 0.6 | 9.8 |
| 12.0 | <LOQ | 3.5 |
| 24.0 | <LOQ | 0.9 |
This table is a hypothetical representation of preclinical pharmacokinetic data to illustrate the application.
Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Animal Models
ADME studies are critical components of the drug development process, providing comprehensive data on a compound's fate within a biological system. criver.com These investigations are essential for interpreting preclinical toxicology findings, identifying major clearance pathways, and characterizing circulating metabolites. researchgate.net In vivo ADME studies typically utilize radiolabeled compounds (e.g., with ¹⁴C or ³H) to track the substance and its derivatives throughout the body, ensuring a complete picture of absorption, biodistribution, metabolism, and excretion. criver.comresearchgate.net
For Rivastigmine, preclinical studies in animal models such as rats have been conducted to elucidate its ADME properties. nih.govbenthamscience.com Following administration, Rivastigmine is absorbed and undergoes metabolism, primarily through hydrolysis mediated by cholinesterases, to form its major and active metabolite, the phenol (B47542) derivative NAP 226-90 (Desmethyl Rivastigmine). nih.govnih.gov
Key findings from preclinical ADME studies on Rivastigmine and its metabolite include:
Absorption and Distribution : Studies in rats show that Rivastigmine is rapidly absorbed and distributed to various tissues, including the central nervous system (CNS). nih.govbenthamscience.com Research comparing intravenous and intranasal administration routes demonstrated that the drug quickly enters the systemic circulation and penetrates both CNS and peripheral tissues. nih.govbenthamscience.com
Metabolism : The primary metabolic pathway is the formation of NAP 226-90. nih.gov The characterization of such metabolites is a key objective of ADME studies to assess their potential pharmacological activity and safety. criver.com
Excretion : Mass balance studies, a standard component of the in vivo ADME package, help determine the routes and rates of excretion of the parent drug and its metabolites from the body, typically by analyzing urine and feces. criver.com
The quantification of Rivastigmine and NAP 226-90 in these studies relies on robust bioanalytical methods. LC-MS/MS is a preferred technique for its specificity and sensitivity, where a stable isotope-labeled internal standard like this compound would be used to ensure precise measurement in complex biological samples like plasma and tissue homogenates. researchgate.netresearchgate.net
Table 1: Overview of Preclinical ADME Study Components
| Study Component | Objective | Typical Methodology |
| Mass Balance | To quantify the routes and extent of excretion for the parent compound and its metabolites. criver.com | Single dose administration of a radiolabeled compound to animal models, followed by collection and analysis of urine and feces over time. criver.com |
| Pharmacokinetics | To determine the concentration-time profile of the drug and its metabolites in circulation. criver.comnih.gov | Serial blood sampling after drug administration and quantification using validated bioanalytical methods like LC-MS/MS. researchgate.netresearchgate.net |
| Tissue Distribution | To identify target tissues for efficacy or potential toxicity and to confirm exposure. criver.comnih.gov | Analysis of drug concentration in various organs and tissues (e.g., brain, liver, kidney) at different time points post-administration. benthamscience.com |
| Metabolite Profiling | To identify and quantify major metabolites in plasma, urine, and feces. criver.comnih.gov | Combination of HPLC with radioactivity detection and LC-MS to identify the chemical structures of metabolites. criver.com |
Microdialysis and Targeted Tissue Distribution Studies in Preclinical Species
Microdialysis is a powerful in vivo sampling technique used to monitor the concentrations of endogenous and exogenous substances in the interstitial fluid of specific tissues, most notably the brain. nih.govbiorxiv.org This method allows for the collection of samples from freely moving animals, providing dynamic information about drug distribution and neurochemical changes in real-time. nih.govnih.govtaurx.com
In preclinical research involving cholinesterase inhibitors like Rivastigmine, microdialysis has been employed in rodent models to study its effects on neurotransmitter levels in specific brain regions.
Methodology : A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a target brain region, such as the hippocampus or striatum. nih.govnih.gov The probe is perfused with a physiological solution (perfusate), and substances from the surrounding interstitial fluid diffuse across the membrane into the perfusate, which is then collected as microdialysate for analysis. nih.govbiorxiv.org
Application in Rivastigmine Research : Studies have used microdialysis in mice to measure hippocampal acetylcholine (B1216132) (ACh) levels following the administration of Rivastigmine. taurx.com This research demonstrated that Rivastigmine administration leads to a significant increase in ACh release, confirming its mechanism of action in the brain. taurx.com
Targeted Tissue Distribution : Beyond microdialysis, tissue distribution studies provide a broader view of a drug's presence in various body compartments. In rats, Rivastigmine concentrations have been measured in different CNS regions (olfactory bulb, hippocampus, cerebrum, cerebellum) and peripheral tissues after intravenous and intranasal administration. nih.govbenthamscience.com These studies found that intranasal delivery resulted in higher drug concentrations in CNS regions compared to intravenous injection, suggesting a potential route for direct brain targeting. nih.govbenthamscience.com
The analysis of the collected microdialysate and tissue homogenates requires highly sensitive analytical methods due to the low concentrations of analytes. LC-MS/MS is ideally suited for this purpose, where the use of an internal standard like Desmethyl Rivastigmine-d6 is critical for accurate quantification.
Table 2: Findings from Preclinical Distribution Studies of Rivastigmine
| Study Type | Animal Model | Key Findings | Reference |
| Microdialysis | Tau-transgenic L1 and wild-type NMRI mice | Rivastigmine administration increased hippocampal acetylcholine (ACh) release. taurx.com | taurx.com |
| Tissue Distribution | Male Sprague-Dawley rats | Rivastigmine rapidly distributes to CNS and peripheral tissues. Intranasal administration led to higher concentrations in the hippocampus, cortex, and cerebrum compared to intravenous administration. nih.govbenthamscience.com | nih.govbenthamscience.com |
Quantification in In Vitro Cellular and Subcellular Assays (e.g., Hepatocytes, Microsomes from Animal Sources)
In vitro assays using cellular and subcellular systems are essential for early-stage drug development to predict a compound's metabolic fate in vivo. nih.gov These assays, which often use liver-derived preparations like hepatocytes and microsomes from preclinical species (e.g., rats, mice) and humans, help to investigate metabolic stability and identify potential drug-drug interactions. nih.gov
For a compound like Rivastigmine, which is metabolized to Desmethyl Rivastigmine (NAP 226-90), these in vitro systems are used to:
Metabolic Stability : Determine the rate at which the compound is metabolized when incubated with liver microsomes or hepatocytes. Microsomes contain key drug-metabolizing enzymes (cytochrome P450s), while hepatocytes provide a more complete model of hepatic metabolism. A compound that is rapidly broken down in these assays may have a short half-life in vivo.
Metabolite Identification : Analyze the incubation mixture to identify the metabolites formed. This allows for an early comparison of metabolic pathways between preclinical species and humans.
Enzyme Inhibition Studies : Assess whether the drug candidate inhibits major CYP enzymes using recombinant human enzymes. This helps predict the potential for drug-drug interactions. nih.gov
The quantification of the parent drug disappearance and metabolite formation in these assays is typically performed using LC-MS/MS. researchgate.netnih.gov A validated method would involve incubating Desmethyl Rivastigmine with the biological matrix (e.g., rat liver microsomes) and quenching the reaction at various time points. Samples are then prepared, often by protein precipitation, and analyzed. nih.gov The use of a stable isotope-labeled internal standard (Desmethyl Rivastigmine-d6) is indispensable for correcting for matrix effects and ensuring accurate results. researchgate.net
Table 3: Common In Vitro Assays for Preclinical Metabolism Studies
| Assay Type | Biological System | Purpose | Analytical Method |
| Metabolic Stability | Liver Microsomes (Rat, Human) | To determine the intrinsic clearance and predict the in vivo metabolic rate. nih.gov | LC-MS/MS |
| Metabolic Stability | Hepatocytes (Rat, Human) | To assess metabolic pathways in a more physiologically complete cell system. | LC-MS/MS |
| CYP Inhibition | Recombinant Human CYP Enzymes | To evaluate the potential for the drug to inhibit specific drug-metabolizing enzymes, predicting drug-drug interactions. nih.gov | LC-MS/MS or Fluorescence-based assays |
Investigation of Metabolic Pathways and in Vitro Biotransformation Excluding Human Clinical Data
Identification of Biotransformation Products using Deuterium (B1214612) Labeling
The biotransformation of a parent drug can yield a variety of metabolic products through different enzymatic reactions. In the study of rivastigmine (B141) metabolism, the primary biotransformation product is the decarbamylated metabolite, NAP226-90, formed through hydrolysis. drugbank.comnih.gov However, minor metabolic pathways, such as N-desmethylation, can also occur, leading to the formation of metabolites like N-Desmethyl Rivastigmine. fda.gov
The unequivocal identification and quantification of these metabolites in complex biological matrices, such as plasma or liver microsomal incubates, present significant analytical challenges. To overcome these, stable isotope-labeled compounds are employed as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Desmethyl Rivastigmine-d6 L-Tartrate is the deuterium-labeled analogue of the N-Desmethyl Rivastigmine metabolite. medchemexpress.com
Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with its stable isotope, deuterium. researchgate.net Because deuterated standards have a higher mass than their non-labeled counterparts, they can be distinguished by a mass spectrometer. However, their chemical and physical properties are nearly identical, causing them to behave similarly during sample extraction and chromatographic separation. researchgate.netmyadlm.org This co-elution and similar ionization behavior allow the labeled standard to accurately correct for variations in sample processing and matrix effects, which can suppress or enhance the analyte signal. myadlm.org The use of this compound, therefore, enables the precise and accurate quantification of the Desmethyl Rivastigmine metabolite formed in vitro and in vivo.
Enzymatic Pathways Involved in Desmethylation and Other Metabolic Reactions
The metabolic conversion of rivastigmine is dominated by a primary pathway but also involves other minor routes. These transformations are catalyzed by specific enzyme families.
The principal metabolic pathway for rivastigmine does not occur in the liver's classical drug-metabolizing system but is instead mediated by its target enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). drugbank.comnih.gov Rivastigmine is a carbamate-type inhibitor that binds to the esteratic site of these cholinesterases. The subsequent hydrolysis of the carbamate (B1207046) bond of rivastigmine by these enzymes leads to its inactivation and the formation of its major, inactive phenolic metabolite, NAP226-90. drugbank.comnih.gov This hydrolysis is extensive and is the main route of elimination for the drug. drugbank.com
In contrast to many other pharmaceuticals, the metabolism of rivastigmine shows minimal to no dependence on the hepatic cytochrome P450 (CYP450) enzyme system. nih.govnih.govnih.gov This characteristic is significant as it reduces the likelihood of drug-drug interactions with other medications that are substrates, inhibitors, or inducers of CYP450 isoenzymes. nih.gov
In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes (Animal-Derived Models)
In vitro metabolic stability assays are fundamental in preclinical drug development to predict the metabolic clearance of a compound in vivo. These assays typically utilize animal-derived liver subcellular fractions, such as microsomes, or intact liver cells, like hepatocytes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of phase I drug-metabolizing enzymes, particularly CYP450s. Hepatocytes contain both phase I and phase II enzymes and provide a more complete picture of hepatic metabolism.
In these experiments, the test compound (e.g., rivastigmine) is incubated with liver microsomes or hepatocytes from various preclinical species (such as rat, dog, or monkey) for a defined period. Samples are taken at multiple time points, and the decrease in the concentration of the parent compound is measured using LC-MS/MS. From this data, key pharmacokinetic parameters are calculated, including the metabolic half-life (t½) and the intrinsic clearance (CLint). A short half-life or high clearance value suggests the compound is rapidly metabolized. These studies are also used to generate and identify metabolites like Desmethyl Rivastigmine.
Table 1: Representative In Vitro Metabolic Stability of a Test Compound in Liver Microsomes from Different Preclinical Species
| Preclinical Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 15 | 46.2 |
| Rat | 28 | 24.8 |
| Dog | 45 | 15.4 |
| Monkey | 62 | 11.2 |
Note: This table contains illustrative data for a hypothetical compound to demonstrate the typical output of such an assay and does not represent actual data for this compound.
Metabolite Profiling and Identification in Preclinical Species
Metabolite profiling is performed in preclinical species to identify the biotransformation products of a drug candidate. This is crucial for understanding its complete disposition and for identifying any metabolites that may be unique to or disproportionately formed in humans. Studies in animal models, such as rats, are essential for this purpose. nih.govnih.gov
For rivastigmine, administration to preclinical species confirms that the major metabolic pathway across species is hydrolysis to the decarbamylated metabolite, NAP226-90. nih.gov Plasma, urine, and feces are analyzed to create a comprehensive profile of all detectable metabolites. During this process, minor metabolites resulting from reactions like desmethylation are also identified and quantified. The characterization of these metabolites often involves advanced analytical techniques, including high-resolution mass spectrometry, to elucidate their structures. The use of reference standards, such as N-Desmethyl Rivastigmine, is essential for the confirmed identification of these metabolic products.
Table 2: Summary of Major and Minor Metabolites of Rivastigmine in Preclinical Species
| Metabolite Name | Abbreviation | Formation Pathway | Metabolic Role |
| 3-[1-(Dimethylamino)ethyl]phenol | NAP226-90 | Esterase-mediated hydrolysis | Major |
| N-Desmethyl Rivastigmine | - | N-Desmethylation (Presumed CYP450) | Minor |
| Rivastigmine Glucuronide | - | Glucuronidation (Phase II) | Minor |
Utility of Deuterium Labeling in Elucidating Metabolic Flux and Fate
Deuterium labeling is a powerful technique with broad utility in metabolism research, extending beyond its use in creating internal standards. Stable isotope labeling allows researchers to trace the fate of a molecule and its constituent atoms as they move through complex metabolic networks, a field known as metabolic flux analysis.
By introducing a deuterium-labeled substrate into a biological system, such as hepatocytes, scientists can track the appearance of the deuterium label in various downstream metabolites. This provides direct evidence of a metabolic link between the precursor and the product. For instance, if rivastigmine labeled at a specific position were administered, the detection of the label in a specific metabolite would confirm the metabolic pathway.
Furthermore, deuterium substitution can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. If the breaking of this bond is the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated compound. Observing a KIE can provide valuable insight into the mechanism of the enzymatic reaction responsible for the metabolism of a drug. Therefore, the principles of deuterium labeling are foundational for both the qualitative and quantitative investigation of a drug's metabolic fate.
Role As a Stable Isotope Labeled Internal Standard in Quantitative Bioanalysis
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique for the precise and accurate quantification of analytes in complex samples. nih.govfiveable.me The fundamental principle involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of analysis. osti.govamazonaws.com This "spike" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comcerilliant.com
Because the SIL-IS is chemically and physically almost identical to the endogenous analyte, it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. nih.govscispace.com Any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. chromatographyonline.combioanalysis-zone.com
The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. nih.gov The quantification is not based on the absolute signal intensity of the analyte, which can be variable, but on the ratio of the analyte's signal to the signal of the known amount of internal standard. wikipedia.orgscioninstruments.com This ratiometric measurement corrects for variations that can occur during the analytical process, leading to highly reliable and reproducible results. wikipedia.orgnih.gov This approach effectively minimizes errors introduced by sample handling and instrument fluctuations. nih.gov
Key Steps in SID-MS:
| Step | Description |
|---|---|
| 1. Spiking | A precise amount of the stable isotope-labeled internal standard (e.g., Desmethyl Rivastigmine-d6 L-Tartrate) is added to the unknown sample containing the analyte (e.g., desmethyl rivastigmine). osti.gov |
| 2. Homogenization & Preparation | The sample and internal standard are thoroughly mixed and undergo extraction, cleanup, and concentration steps together. nih.govosti.gov |
| 3. LC Separation | The mixture is injected into a liquid chromatography system, where the analyte and internal standard ideally co-elute. chromatographyonline.com |
| 4. MS Detection | The mass spectrometer detects and measures the signal intensities for both the analyte and the internal standard based on their distinct m/z values. fiveable.me |
| 5. Quantification | The concentration of the analyte is calculated from the ratio of the analyte's peak area to the internal standard's peak area, referenced against a calibration curve. wikipedia.orgcal-l.com |
Advantages of Deuterated Analogs as Internal Standards in LC-MS/MS Bioanalysis
Deuterated analogs, such as this compound, are the most commonly used type of SIL-IS in LC-MS/MS bioanalysis, largely due to their cost-effectiveness and relative ease of synthesis compared to ¹³C or ¹⁵N-labeled compounds. chromatographyonline.com Their use offers significant advantages that enhance the robustness and reliability of quantitative methods. scispace.comclearsynth.com
The primary benefit of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte. scispace.combioanalysis-zone.com This ensures that both compounds exhibit similar behavior throughout the entire analytical workflow, from extraction and chromatography to ionization and detection. nih.govbioanalysis-zone.com This co-behavior is crucial for correcting analytical variability. scioninstruments.com
Biological samples like plasma, blood, or tissue are inherently complex matrices. clearsynth.com When analyzing these samples with LC-MS/MS, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." chromatographyonline.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. nih.gov
A deuterated internal standard is the ideal tool to combat these issues. clearsynth.comnih.gov Because the deuterated standard co-elutes with the analyte, it is exposed to the same interfering matrix components at the same time. chromatographyonline.com Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. chromforum.org By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to a more accurate and precise measurement. clearsynth.comresearchgate.net While deuterated standards are highly effective, it is crucial that they co-elute as closely as possible with the analyte to ensure they experience the exact same matrix effects. chromatographyonline.comresearchgate.net
Bioanalytical methods often involve multiple sample preparation steps, including liquid-liquid extraction, solid-phase extraction, and evaporation. chromatographyonline.combioanalysis-zone.com During these stages, analyte loss is often unavoidable and can vary from sample to sample. chromatographyonline.com
Design Considerations for this compound as an Internal Standard
The effectiveness of a deuterated internal standard depends heavily on its design, specifically the number and placement of the deuterium labels and the resulting mass difference from the analyte. acanthusresearch.comcerilliant.com
A critical requirement for a SIL-IS is the stability of the isotopic labels. acanthusresearch.com The deuterium atoms must be placed on positions within the molecule where they will not exchange with protons from the solvent or sample matrix. acanthusresearch.com Placing labels on heteroatoms like oxygen (in hydroxyl or carboxyl groups) or nitrogen (in amines) is avoided because these protons are readily exchangeable. acanthusresearch.com
Furthermore, deuterium atoms on carbons adjacent to carbonyl groups or certain aromatic positions can sometimes be susceptible to exchange under acidic or basic conditions. acanthusresearch.comsigmaaldrich.com The loss or exchange of a deuterium label would alter the mass of the internal standard, compromising its ability to function correctly and leading to inaccurate results. acanthusresearch.com Therefore, in the design of this compound, the six deuterium atoms are strategically placed on stable, non-exchangeable carbon positions to ensure isotopic integrity throughout the analytical process. sigmaaldrich.com
The internal standard must have a mass that is sufficiently different from the analyte to be clearly distinguished by the mass spectrometer. amazonaws.comacanthusresearch.com This prevents cross-talk or interference between the two signals. A common rule of thumb for small molecules is a mass difference of at least 3 mass units. amazonaws.com This helps to avoid overlap from the natural isotopic abundance of the analyte (e.g., the presence of ¹³C in the analyte molecule, which gives a signal at M+1). amazonaws.com
This compound, with six deuterium atoms, has a mass difference of +6 Da compared to the unlabeled desmethyl rivastigmine (B141). This significant mass shift ensures that the mass spectrometer can easily resolve the signal of the analyte from that of the internal standard, providing clear, independent measurements for ratiometric quantification. acanthusresearch.com
Summary of Design Considerations:
| Feature | Requirement for a Good SIL-IS | Rationale |
|---|---|---|
| Label Stability | Labels must be on non-exchangeable positions. acanthusresearch.com | Prevents loss of the isotopic label and maintains the mass integrity of the standard, ensuring accurate quantification. sigmaaldrich.com |
| Mass Difference | Should be sufficient to avoid signal overlap (typically ≥3 Da). amazonaws.com | Ensures the mass spectrometer can clearly differentiate between the analyte and the internal standard. acanthusresearch.com |
| Isotopic Purity | Should have a very low percentage of the unlabeled analyte. acanthusresearch.com | Prevents the internal standard from contributing to the analyte's signal, which would bias the results. |
| Chromatography | Should co-elute as closely as possible with the analyte. chromatographyonline.com | Ensures both compounds experience identical matrix effects and chromatographic conditions for effective normalization. researchgate.net |
Co-elution and Ionization Properties in LC-MS/MS Method Development
In the development of LC-MS/MS methods for the quantification of desmethyl rivastigmine, the ideal internal standard is one that exhibits identical chemical and physical properties to the analyte. This compound is designed to meet this requirement. Its six deuterium atoms result in a mass shift that allows for its distinction from the unlabeled analyte by the mass spectrometer, while its structural similarity ensures it behaves almost identically during sample preparation and chromatographic separation.
This near-identical behavior is critical for ensuring co-elution with the unlabeled desmethyl rivastigmine. Co-elution is a desirable characteristic as it means that both the analyte and the internal standard are subjected to the same matrix effects in the ion source of the mass spectrometer. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting endogenous components from the biological sample, are a significant source of variability in bioanalytical methods. By co-eluting, this compound experiences the same ionization suppression or enhancement as the analyte, allowing for accurate correction and therefore more precise and accurate quantification.
The ionization properties of this compound are also virtually identical to those of desmethyl rivastigmine. In a typical LC-MS/MS method, positive electrospray ionization (ESI) is employed to generate protonated molecular ions of both the analyte and the internal standard. These precursor ions are then fragmented in the collision cell of the mass spectrometer to produce specific product ions. The selection of these multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard is a key step in method development, ensuring high selectivity and sensitivity.
A bioanalytical method for the simultaneous determination of rivastigmine and its metabolite NAP 226-90 in human plasma utilized their respective labeled internal standards. The compounds were extracted from plasma and analyzed using a triple quadrupole mass spectrometer with positive atmospheric pressure chemical ionization (APCI) as the ionization source. nih.govsynzeal.com
Applications in Preclinical Drug Discovery and Development Bioanalysis
The application of this compound as an internal standard is predominantly in preclinical bioanalytical studies that support drug discovery and development. These studies are vital for characterizing the pharmacokinetic profile of rivastigmine and understanding the formation and elimination of its major metabolite, desmethyl rivastigmine.
In a notable preclinical study investigating the absolute bioavailability of a novel rivastigmine nasal spray in healthy elderly individuals, a deuterated internal standard for NAP 226-90, specifically NAP 226–90‐d6, was utilized. nih.gov This study highlights the critical role of such internal standards in obtaining reliable pharmacokinetic data. The bioanalytical assay involved the extraction of rivastigmine, NAP 226-90, and their deuterated internal standards from human EDTA plasma via a liquid-liquid extraction procedure. The extracts were then analyzed by LC-MS/MS.
The use of this compound in these preclinical studies allows for the accurate determination of key pharmacokinetic parameters of desmethyl rivastigmine, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). This data is essential for evaluating the performance of different drug formulations and for establishing a comprehensive understanding of the drug's metabolic fate.
The development and validation of sensitive and specific LC-MS/MS assays for rivastigmine and its metabolite NAP 226-90 are frequently reported in the scientific literature, underpinning their importance in both preclinical and clinical research. nih.govnih.gov These methods often rely on the use of appropriate internal standards to ensure the quality of the generated data. While some methods may use structural analogs as internal standards, the use of stable isotope-labeled compounds like this compound is widely recognized as the superior approach for mitigating analytical variability. researchgate.net
Below are tables summarizing typical parameters of a bioanalytical method for the quantification of rivastigmine and its metabolite, as well as the pharmacokinetic parameters obtained in a preclinical study.
Table 1: Bioanalytical Method Parameters for Rivastigmine and NAP 226-90 Quantification
| Parameter | Details |
| Analytes | Rivastigmine, Desmethyl Rivastigmine (NAP 226-90) |
| Internal Standards | Rivastigmine-d6, Desmethyl Rivastigmine-d6 |
| Biological Matrix | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Illustrative Pharmacokinetic Parameters from a Preclinical Study
| Parameter | Rivastigmine | Desmethyl Rivastigmine (NAP 226-90) |
| Cmax (ng/mL) | 6.9 ± 2.0 | Data not specified |
| Tmax (h) | 1.1 ± 0.5 | Data not specified |
| AUC₀₋∞ (ng·h/mL) | Data not specified | Data not specified |
| NAP226–90 to rivastigmine AUC₀₋∞ ratio | - | 0.78 ± 0.19 |
Data presented is for illustrative purposes and is based on findings from a study investigating a rivastigmine nasal spray. nih.gov
Analysis of "this compound" Reveals Lack of Publicly Available Degradation Data
An in-depth review of available scientific literature and pharmaceutical databases indicates a significant gap in publicly accessible information regarding the degradation kinetics and impurity profiling of the specific chemical compound this compound. While research exists for the related, non-deuterated compound, Rivastigmine Tartrate, these findings cannot be directly extrapolated to its deuterated-desmethyl analog.
Forced degradation studies are a critical component of pharmaceutical development, providing essential data on the stability of a drug substance under various stress conditions. These studies involve subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation products and understand its degradation pathways. However, specific studies detailing the behavior of this compound under these conditions are not found in the public domain.
Similarly, the identification and structural characterization of degradation products and process-related impurities, typically performed using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), have been documented for Rivastigmine Tartrate. nih.govnih.gov For instance, studies on Rivastigmine have identified several process-related impurities and degradation products. nih.gov One of the known impurities of Rivastigmine is its desmethyl form. cymitquimica.comsynzeal.com However, specific LC-MS/MS analyses and impurity elucidation for this compound are not available.
The absence of this specific data for this compound means that a detailed article on its degradation kinetics and impurity profile, as per the requested outline, cannot be generated at this time. The scientific community has not published research that would populate the required sections on hydrolytic, oxidative, photolytic, and thermal degradation, nor the specific identification of its degradation products and impurities via LC-MS/MS.
Degradation Kinetics and Impurity Profiling in Pharmaceutical Development
Identification and Structural Characterization of Degradation Products and Process-Related Impurities
NMR, FTIR, and Elemental Analysis for Impurity Confirmation
The structural elucidation and confirmation of impurities are critical steps in pharmaceutical development. Spectroscopic and analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Elemental Analysis (EA) are indispensable tools for this purpose. nih.gov
In the context of rivastigmine (B141) and its analogues, these methods are employed to unequivocally identify the chemical structures of process-related impurities and degradation products. nih.govresearchgate.net For instance, after isolating unknown impurities using techniques like preparative High-Performance Liquid Chromatography (HPLC), their structures are elucidated using a combination of these spectroscopic methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure of an impurity. By analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can map the connectivity of atoms within a molecule. This is crucial for distinguishing between isomers or identifying modifications to the parent compound, such as the N-demethylation in Desmethyl Rivastigmine.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For Desmethyl Rivastigmine-d6 L-Tartrate and its impurities, FTIR can confirm the presence of key functional groups like carbamates, aromatic rings, and hydroxyl groups that may be formed during degradation.
Elemental Analysis (EA): This technique determines the elemental composition of a compound by measuring the percentage of carbon, hydrogen, nitrogen, and other elements. The empirical formula derived from EA data is then compared with the proposed structure from spectroscopic analyses to provide definitive confirmation. nih.gov
While specific spectral data for impurities of this compound are not publicly available, the analytical workflow would follow the established procedures for rivastigmine, ensuring a thorough characterization of any potential contaminants. nih.govresearchgate.net
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of a drug substance and drug product over time. The development of such methods is a regulatory requirement and is essential for assessing the stability of pharmaceutical compounds. For rivastigmine and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for developing SIAMs. nih.govnih.govresearchgate.net
The primary goal of a SIAM is to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and any other potential interfering substances. nih.gov To achieve this, forced degradation studies are conducted to generate the potential degradants. These studies typically involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light. nih.govnih.gov
Several isocratic and gradient reversed-phase HPLC (RP-HPLC) methods have been developed for rivastigmine hydrogen tartrate. nih.govnih.gov These methods often utilize a C18 or C8 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or sodium-1-heptane sulphonate) and an organic modifier like acetonitrile (B52724). nih.govjpionline.org Detection is typically carried out using a UV detector at a wavelength where the analyte and its impurities have significant absorbance. nih.govjpionline.org
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, encompassing parameters such as: nih.govjpionline.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following table summarizes typical conditions and findings from forced degradation studies on rivastigmine, which would be foundational for developing a SIAM for this compound.
| Stress Condition | Reagent/Parameter | Observation for Rivastigmine | Reference |
| Acid Hydrolysis | 0.5 N to 2 N HCl | Relatively stable, with minimal degradation observed. | nih.govnih.gov |
| Base Hydrolysis | 0.5 N NaOH | Significant degradation observed. | nih.govnih.gov |
| Oxidation | 3% to 30% H₂O₂ | Susceptible to degradation, with significant degradation at higher temperatures. | nih.govnih.gov |
| Thermal Degradation | 60°C | Generally stable, with some degradation possible over extended periods. | nih.gov |
| Photolytic Degradation | UV light (254 nm) | Generally stable. | nih.gov |
Purity Assurance and Quality Control for Reference Standards
Reference standards are highly purified compounds that are used as a benchmark for the quality control of APIs and pharmaceutical formulations. The purity of a reference standard, such as this compound, is critical for obtaining accurate and reliable analytical data. lgcstandards.comsynzeal.com
The assurance of purity for a reference standard involves a comprehensive characterization process. This includes:
Identity Confirmation: The identity of the compound is confirmed using multiple spectroscopic techniques, including NMR, Mass Spectrometry (MS), and FTIR.
Purity Assessment: The purity is typically determined by a mass balance approach, where the content of the primary compound is calculated by subtracting the percentages of all identified impurities. HPLC is the primary tool for quantifying impurities.
Certificate of Analysis (CoA): A CoA is provided with the reference standard, which includes detailed information about its identity, purity, and the methods used for characterization. For some reference materials, an "Exact Weight" packaging option is available, where the certificate indicates the precise mass of the material in the vial. lgcstandards.com
Stability Monitoring: Reference standards are subjected to ongoing stability studies to establish their shelf-life and appropriate storage conditions. These studies are conducted under controlled temperature and humidity conditions.
Suppliers of pharmaceutical reference standards, such as LGC Standards and SynZeal, provide well-characterized materials that meet regulatory compliance. lgcstandards.comsynzeal.com These standards are essential for various applications in pharmaceutical research and quality control, including method validation, stability studies, and the identification of unknown impurities. synzeal.com
Proposed Degradation Pathways and Mechanisms
Understanding the degradation pathways of a drug substance is crucial for developing stable formulations and ensuring patient safety. For rivastigmine, and by extension this compound, the primary degradation pathway involves the hydrolysis of the carbamate (B1207046) functional group. nih.gov
Forced degradation studies have shown that rivastigmine is most susceptible to degradation under basic conditions. nih.govnih.gov The proposed mechanism for this degradation is the base-catalyzed hydrolysis of the carbamate ester linkage. This reaction results in the formation of the corresponding phenol (B47542) derivative. In the case of rivastigmine, the major degradation product is (S)-3-(1-dimethylaminoethyl) phenol, also known as NAP 226-90. nih.gov
For this compound, a similar degradation pathway is expected. The hydrolysis of the carbamate bond would lead to the formation of the corresponding desmethyl phenol derivative. The presence of the deuterium (B1214612) atoms on the N-methyl group is not expected to significantly alter this primary degradation pathway, although it may have a minor effect on the kinetics of the reaction.
Other potential degradation pathways could involve oxidation, particularly at the nitrogen atom, leading to the formation of an N-oxide impurity. nih.gov The identification of such impurities in rivastigmine batches suggests that oxidative degradation is also a relevant pathway to consider during stability studies. nih.gov
A summary of potential degradation products for Desmethyl Rivastigmine is presented in the table below.
| Impurity Name | Potential Origin |
| (S)-3-(1-(methylamino)ethyl)phenol | Hydrolytic degradation |
| Desmethyl Rivastigmine N-Oxide | Oxidative degradation |
| N-Nitroso Desmethyl Rivastigmine | Reaction with nitrosating agents |
Emerging Research Applications and Methodological Advancements
Integration with High-Throughput Bioanalytical Screening Platforms
The integration of Desmethyl Rivastigmine-d6 L-Tartrate into high-throughput screening (HTS) platforms, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is fundamental to modern drug metabolism studies. In HTS, thousands of samples are processed to quantify the presence of a target analyte. This compound serves as an ideal internal standard (IS) in these assays. nih.govkcasbio.com An internal standard is a compound added in a known quantity to every sample before processing. Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies or fluctuations in the mass spectrometer's signal. kcasbio.commyadlm.org
The key advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its near-identical physicochemical properties to the non-labeled analyte, Desmethyl Rivastigmine (B141). scispace.com It behaves similarly during extraction, chromatography, and ionization. However, because of the six deuterium (B1214612) atoms, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the actual analyte. scispace.com This co-elution and similar behavior effectively compensate for matrix effects—a phenomenon where other molecules in the biological sample (like plasma or urine) interfere with the ionization of the target analyte, leading to inaccurate measurements. nih.govmyadlm.org
While considered the gold standard, the use of deuterated standards is not without considerations. In some cases, the inclusion of multiple deuterium atoms can cause a slight shift in chromatographic retention time compared to the unlabeled compound. kcasbio.com This "isotopic effect" must be accounted for during method development to ensure that the internal standard and analyte experience the same matrix effects at the point of elution. myadlm.org Nevertheless, the use of SIL-IS like this compound is a cornerstone of robust, high-throughput bioanalytical methods, enabling the rapid and accurate quantification of rivastigmine's primary metabolite across large batches of preclinical and clinical samples. nih.govupf.edu
Table 1: Role of Deuterated Internal Standards in High-Throughput LC-MS/MS
| Feature | Function in HTS | Advantage of this compound |
|---|---|---|
| Quantification Accuracy | Corrects for sample-to-sample variability in extraction and instrument response. | Near-identical chemical behavior to the analyte ensures precise correction. scispace.com |
| Matrix Effect Compensation | Mimics the analyte's ionization behavior, correcting for suppression or enhancement. | Co-elutes with the analyte, experiencing the same interferences. nih.gov |
| Specificity | Differentiated from the analyte by mass spectrometry based on its higher mass. | Allows for unambiguous detection of both the standard and the analyte. |
| Throughput | Enables reliable automation and rapid processing of large sample sets. | Its stability and predictability are crucial for validated, high-speed assays. lcms.cz |
Advancements in Micro- and Nanofluidic Systems for Metabolite and Impurity Analysis
Microfluidic and nanofluidic systems, often called "lab-on-a-chip" technologies, are revolutionizing analytical chemistry by miniaturizing and integrating complex laboratory processes onto a single device. nih.govmdpi.com These systems manipulate minute volumes of fluid through micro- or nano-scale channels, offering significant advantages for the analysis of drug metabolites and impurities, including reduced sample and reagent consumption, faster analysis times, and higher throughput. mdpi.comresearchgate.net
In the context of drug metabolite analysis, microfluidic devices can be designed to perform automated sample pretreatment, separation, and detection. nih.gov For instance, a chip could integrate cell culture, drug administration, metabolite extraction, and subsequent separation before analysis by an integrated mass spectrometer (Chip-MS). researchgate.net This allows for the study of cellular metabolism in a highly controlled microenvironment that can mimic physiological conditions more closely than traditional benchtop methods. mdpi.com
The role of this compound in these advanced systems remains that of a critical internal standard. As sample volumes shrink to the nanoliter or picoliter scale, the need for precise quantification becomes even more paramount. The introduction of a known quantity of the deuterated standard into the microfluidic workflow allows for the same correction of analytical variability as in conventional HTS, ensuring the data generated from these miniaturized systems is both accurate and reliable. While specific applications coupling this compound with microfluidic devices are not yet widely published, the fundamental principles of quantitative bioanalysis dictate its essential role in the validation and application of these emerging technologies for pharmaceutical analysis.
Future Directions in Stable Isotope Labeling Technologies and Precision Deuteration
The field of stable isotope labeling is moving beyond simply creating deuterated analogues towards more strategic and precise methods of incorporation. "Precision deuteration" involves placing deuterium atoms at specific molecular sites to achieve a desired outcome, most notably to influence a drug's metabolic profile by leveraging the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve breaking this bond, a common step in drug metabolism by cytochrome P450 enzymes.
While this compound is primarily used as an analytical standard, the technologies behind its synthesis are part of a broader trend with significant future implications:
Enhanced Metabolic Stability: Future drug candidates may be precisely deuterated at metabolically vulnerable positions to slow their breakdown, potentially leading to improved pharmacokinetic profiles.
Novel Labeling Reagents and Methods: Research is focused on developing new reagents and catalytic methods that allow for late-stage, site-selective deuteration. This would enable chemists to modify complex molecules more efficiently without having to redesign the entire synthesis from scratch.
Multi-Isotope Labeling: The future may see the combined use of different stable isotopes (e.g., ¹³C, ¹⁵N) alongside deuterium in a single molecule. This would create highly specific tracers for complex metabolic studies, allowing researchers to track different parts of a molecule simultaneously.
Green Chemistry Approaches: Innovations are also aimed at making isotope labeling more environmentally friendly and cost-effective through automated synthesis platforms and optimized reaction pathways.
These advancements will not only produce better analytical standards but could also lead to a new generation of "heavy drugs" with superior therapeutic properties.
Application of Computational Chemistry for Predicting Metabolic Fates and Degradation Pathways (Non-Clinical Focus)
Computational chemistry provides powerful in silico tools to predict how a drug will be metabolized before it is even synthesized or tested in a lab. These methods are crucial in early drug discovery for identifying potential metabolic liabilities. For a compound like rivastigmine, computational models can predict its metabolic fate, including the formation of its primary metabolite, desmethyl rivastigmine.
Several computational approaches are used:
Ligand-Based Methods: These methods rely on the chemical structure of the drug itself. They use databases of known metabolic transformations to identify which parts of the molecule are most likely to be altered by metabolic enzymes.
Structure-Based Methods: These approaches use 3D models of metabolic enzymes, like cytochrome P450s, to "dock" the drug molecule into the enzyme's active site. This allows researchers to visualize potential interactions and predict which sites on the drug are most susceptible to metabolism.
Machine Learning and Deep Learning: Newer approaches use artificial intelligence to learn from vast datasets of drug metabolism information. These models can predict metabolites by treating the metabolic transformation as a sequence translation problem, similar to how AI translates languages.
These computational tools can generate a predicted metabolic map for rivastigmine, highlighting the N-demethylation pathway that leads to desmethyl rivastigmine. This information is invaluable for analytical chemists, as it helps them know what metabolites to look for in experimental samples and guides the synthesis of necessary standards like this compound.
Expanding Role in Preclinical Biomarker Research and Targeted Metabolomics (Analytical Context)
In preclinical research, understanding the pharmacokinetics (what the body does to a drug) is essential. Targeted metabolomics focuses on measuring a specific, defined set of metabolites to answer a particular biological question. In this context, this compound is indispensable for the accurate quantification of the desmethyl rivastigmine metabolite in biological samples. nih.govnih.gov
Its application is central to several areas of preclinical research:
Pharmacokinetic (PK) Studies: Researchers use the deuterated standard to precisely measure the concentration of the desmethyl rivastigmine metabolite over time in plasma samples after administration of rivastigmine. nih.govnih.gov This helps determine the rate of formation and elimination of the metabolite.
Biomarker Qualification: If a metabolite is being investigated as a potential biomarker for a drug's efficacy or a disease state, its concentration must be measured with high accuracy. The use of a stable isotope-labeled internal standard is a requirement for such validated assays. nih.gov
Metabolite-to-Parent Drug Ratio: In many studies, the ratio of a metabolite to the parent drug provides critical information about metabolic activity. Accurate quantification of both species is necessary, and this is achieved by using deuterated standards for both the parent drug (Rivastigmine-d6) and the metabolite (Desmethyl Rivastigmine-d6). upf.edu
The data generated using this compound as an internal standard allows researchers to build reliable pharmacokinetic models and confidently assess the metabolic profile of rivastigmine in a preclinical setting.
Table 2: Analytical Methods for Rivastigmine and its Metabolite
| Analytical Technique | Analyte(s) | Internal Standard Used | Purpose | Reference |
|---|---|---|---|---|
| LC-MS/MS | Rivastigmine and NAP 226-90 (Desmethyl Rivastigmine) | Labeled internal standards for each compound | Simultaneous determination in human plasma. | nih.gov |
| LC-MS/MS | Rivastigmine | Zolpidem (analogue IS) | Estimation in human plasma for pharmacokinetic studies. | nih.gov |
| LC-MS/MS | Rivastigmine | Rivastigmine-d6 | Bioequivalence study of different patch formulations. | upf.edu |
Q & A
Q. How can researchers ensure ethical compliance when replicating primary literature methods for this compound?
- Methodological Answer : Adhere to COPE guidelines for data integrity. Document all protocol deviations and obtain certificates of analysis (CoA) for reference standards. For animal/human studies, align with institutional review board (IRB) protocols and declare conflicts of interest per ICMJE recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
